molecular formula C10H15N3O3 B6278450 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one CAS No. 1343815-03-1

5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one

Cat. No. B6278450
CAS RN: 1343815-03-1
M. Wt: 225.2
InChI Key:
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Description

5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one, also known as 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4-one, is an organic compound that has been the subject of scientific research for many years. This compound is of interest due to its unique structure and potential applications in chemical synthesis, drug development, and medical research.

Scientific Research Applications

5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-onedroxy-2-morpholinopyrimidin-4(3H)-one has been studied for a variety of scientific applications. This compound has been used as a substrate for the synthesis of various other compounds, such as 2-aminobenzimidazoles, 4-amino-1,2-dihydroquinazolines, and 4-amino-1,2-dihydro-1,2-dihydroxyquinazolines. It has also been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, this compound has been studied for its potential applications in the development of new materials, such as polymeric materials and nanomaterials.

Mechanism of Action

The mechanism of action of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-onedroxy-2-morpholinopyrimidin-4(3H)-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to a number of therapeutic effects, such as anti-inflammatory, anticonvulsant, and antifungal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-onedroxy-2-morpholinopyrimidin-4(3H)-one have been studied in several animal models. In mice, this compound has been found to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anticonvulsant and antifungal activity in rats. Furthermore, this compound has been found to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-onedroxy-2-morpholinopyrimidin-4(3H)-one in laboratory experiments include its low cost, high solubility, and availability. Furthermore, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in organic solvents, which may limit its use in certain types of experiments. Additionally, this compound is not very stable in acidic or basic environments, which may limit its use in certain types of chemical reactions.

Future Directions

The potential applications of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-onedroxy-2-morpholinopyrimidin-4(3H)-one are vast and there are numerous future directions for research. One possible direction is to further explore the biochemical and physiological effects of this compound in animal models. Additionally, further research could be conducted to explore the potential applications of this compound in the development of new materials and drugs. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes, such as COX-2 and 5-LOX.

Synthesis Methods

The synthesis of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-onedroxy-2-morpholinopyrimidin-4(3H)-one can be achieved through a number of different methods. The most common method involves the reaction of ethylmorpholine and pyrimidine with hydrogen peroxide in the presence of a base. This reaction is generally carried out in aqueous solution at a temperature of around 60°C. Other methods for the synthesis of this compound include the reaction of ethylmorpholine with pyrimidine and a catalytic amount of boron trifluoride, as well as the reaction of ethylmorpholine and pyrimidine with a catalytic amount of sodium hydroxide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one involves the reaction of 5-ethyl-2-chloro-6-hydroxypyrimidine-4(3H)-one with morpholine in the presence of a base to form the desired product.", "Starting Materials": [ "5-ethyl-2-chloro-6-hydroxypyrimidine-4(3H)-one", "Morpholine", "Base (such as potassium carbonate or sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-ethyl-2-chloro-6-hydroxypyrimidine-4(3H)-one and morpholine in a suitable solvent such as ethanol or DMF.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature such as 80-100°C for several hours.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol.", "Step 6: Dry the product under vacuum to obtain 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one." ] }

CAS RN

1343815-03-1

Product Name

5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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